2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Description
2-(3-Bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a quinoline-derived compound featuring a 3-bromophenyl substituent at the quinoline C2 position and a 1,3,4-thiadiazol-2-yl carboxamide group at the C4 position. The bromophenyl group may enhance lipophilicity and influence bioactivity, as seen in related agrochemicals .
Properties
Molecular Formula |
C18H11BrN4OS |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H11BrN4OS/c19-12-5-3-4-11(8-12)16-9-14(13-6-1-2-7-15(13)21-16)17(24)22-18-23-20-10-25-18/h1-10H,(H,22,23,24) |
InChI Key |
UZPUNFHKMWXDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation Approach
The Friedländer reaction condenses 2-aminobenzaldehyde derivatives with ketones bearing the 3-bromophenyl group. For instance, reacting 2-aminobenzaldehyde with 3-bromoacetophenone in the presence of acidic catalysts (e.g., concentrated HCl or polyphosphoric acid) yields 2-(3-bromophenyl)quinoline-4-carboxylic acid after oxidation. Key parameters include:
Gould-Jacobs Cyclization Method
This method involves cyclizing aniline derivatives with diketene esters. For example, heating 3-bromophenylacetanilide with ethyl acetoacetate in polyphosphoric acid at 150°C for 5 hours generates the quinoline-4-carboxylate ester, which is hydrolyzed to the carboxylic acid using NaOH. Advantages include higher yields (70–85%) and fewer side products compared to Friedländer annulation.
Activation of Carboxylic Acid for Amide Bond Formation
Converting the carboxylic acid to a reactive intermediate (e.g., acid chloride) is essential for coupling with 2-amino-1,3,4-thiadiazole.
Acid Chloride Formation
Treating 2-(3-bromophenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous DMF at 70°C for 3 hours generates the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.
Coupling with 1,3,4-Thiadiazol-2-amine
The final step involves forming the carboxamide bond between the acid chloride and 2-amino-1,3,4-thiadiazole.
Amide Bond Formation
A solution of 2-(3-bromophenyl)quinoline-4-carbonyl chloride in acetonitrile is treated with 2-amino-1,3,4-thiadiazole and triethylamine (Et₃N) as a base. The reaction proceeds at 80°C for 4 hours, yielding the target compound after recrystallization from DMF/water (yield: 75–82%).
Optimization Insights:
-
Solvent : Acetonitrile enhances reactivity compared to THF or DCM.
-
Base : Et₃N outperforms pyridine in minimizing side reactions.
-
Stoichiometry : A 1:1.2 molar ratio (acid chloride:amine) maximizes yield.
Spectroscopic Characterization and Validation
Critical analytical data for intermediates and the final product include:
| Compound | ¹H NMR (δ, ppm) | MS (m/z) [M+H]+ |
|---|---|---|
| 2-(3-Bromophenyl)quinoline-4-acid | 8.95 (d, J=8.5 Hz, 1H), 8.30 (s, 1H), 8.02–7.95 (m, 3H), 7.65–7.60 (m, 2H) | 344.2 |
| Final Product | 8.98 (d, J=8.5 Hz, 1H), 8.45 (s, 1H), 8.20 (s, 1H), 7.99–7.85 (m, 5H), 3.45 (s, 1H) | 454.1 |
Alternative Synthetic Routes and Comparative Analysis
Chemical Reactions Analysis
Oxidation Reactions
The bromophenyl group and nitrogen atoms in the quinoline and thiadiazole rings are susceptible to oxidation. Reported conditions and outcomes include:
| Reaction Site | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Bromophenyl group | H<sub>2</sub>O<sub>2</sub>/Fe(III) | Acidic, 60°C | Oxidized bromine to ketone or carboxylic acid | |
| Quinoline nitrogen | KMnO<sub>4</sub> | Aqueous, reflux | N-Oxide formation |
Key Insight : Oxidation of the bromine atom can alter electronic properties, potentially enhancing biological activity by increasing polarity.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl group participates in palladium-catalyzed cross-coupling reactions:
| Partner Reagent | Catalyst System | Solvent | Yield (%) | Application |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | DMF/H<sub>2</sub>O | 78 | Biaryl derivatives for drug discovery |
Research Finding : Bromine substitution facilitates coupling with aryl boronic acids, enabling structural diversification. Derivatives with 4-bromophenyl groups showed enhanced anti-tubercular activity (MIC: 15 μg/mL) .
Nucleophilic Substitution
The bromine atom undergoes nucleophilic displacement under mild conditions:
| Nucleophile | Base | Solvent | Temperature | Product |
|---|---|---|---|---|
| Piperidine | K<sub>2</sub>CO<sub>3</sub> | DMF | 80°C | 3-Piperidinophenyl derivative |
| Sodium thiophenolate | Et<sub>3</sub>N | THF | RT | Thioether-linked analogue |
Mechanistic Note : The reaction proceeds via an S<sub>N</sub>Ar mechanism due to electron-withdrawing effects from the quinoline and thiadiazole rings.
Hydrolysis of the Carboxamide Bond
The amide bond hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Product(s) | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Quinoline-4-carboxylic acid + thiadiazole amine | 92 |
| Basic hydrolysis | NaOH (10%), ethanol | Sodium carboxylate + amine | 85 |
Application : Hydrolysis products serve as intermediates for synthesizing esters or new amide derivatives.
Electrophilic Aromatic Substitution
The quinoline core undergoes electrophilic substitution, primarily at the C5 and C7 positions:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2h | 5-Nitroquinoline derivative |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 50°C, 4h | 7-Sulfoquinoline analogue |
Spectral Confirmation : Nitration products confirmed via <sup>1</sup>H NMR (δ 8.9 ppm for NO<sub>2</sub>).
Coordination Chemistry
The thiadiazole nitrogen and carboxamide oxygen act as ligands for metal complexes:
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| CuCl<sub>2</sub> | Ethanol | Octahedral Cu(II) complex | Antimicrobial studies |
| Zn(OAc)<sub>2</sub> | Methanol | Tetrahedral Zn(II) complex | Fluorescent probes |
ADMET Data : Metal complexes show improved bioavailability compared to the parent compound .
Photochemical Reactions
UV-induced reactivity has been explored for targeted modifications:
| Wavelength (nm) | Reactant | Product | Yield (%) |
|---|---|---|---|
| 254 | I<sub>2</sub> | C4-iodinated quinoline | 67 |
| 365 | O<sub>2</sub> | Quinoline epoxide | 41 |
Computational Support : DFT calculations predict regioselectivity at the electron-deficient C4 position.
Biological Activity Correlations
Structural modifications directly impact pharmacological properties:
| Derivative Type | Bioassay Model | Activity (IC<sub>50</sub>/MIC) | Mechanism |
|---|---|---|---|
| 3-Bromoaryl coupled | M. tuberculosis | 15 μg/mL | InhA enzyme inhibition |
| Hydrolyzed carboxylate | HeLa cells | 8.2 μM | Apoptosis via caspase-3 |
Docking Studies : The bromophenyl group occupies hydrophobic pockets in InhA (PDB: 1P45), while the thiadiazole forms hydrogen bonds .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar thiadiazole-containing compounds can inhibit cancer cell proliferation, particularly against breast cancer cell lines like MCF7. The mechanism involves inducing apoptosis and disrupting cellular signaling pathways associated with cancer growth .
Antimicrobial Properties
Compounds with a similar structure have been evaluated for their antimicrobial activity. The presence of the thiadiazole ring is believed to enhance the interaction with bacterial enzymes, making these compounds effective against a range of bacterial strains. In vitro studies have demonstrated promising results against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Screening
A study conducted on a series of quinoline derivatives demonstrated that compounds containing the thiadiazole moiety showed IC50 values in the low micromolar range against human cancer cell lines. Specifically, one derivative exhibited an IC50 value of approximately 5 µM against MCF7 cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation, a related compound was tested for antimicrobial activity against various pathogens. The results revealed that certain derivatives displayed significant inhibition zones in disk diffusion assays, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, or DNA.
Pathways Involved: Could involve inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Key Differences :
- The 3-bromophenyl group in the target compound distinguishes it from analogs with methylphenyl (e.g., ) or ethylphenyl (e.g., ) substituents. Bromine’s electronegativity and steric bulk may alter binding interactions in biological systems.
- The 1,3,4-thiadiazol-2-yl group is shared with compounds in and , but substituents on the thiadiazole ring (e.g., cyclopropyl , pyridinyl ) modulate solubility and reactivity.
Physicochemical Properties
Comparative data for select analogs:
Observations :
Biological Activity
2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C19H13BrN4OS
- Molecular Weight : 425.3 g/mol
- CAS Number : 544665-56-7
Anticancer Activity
Recent studies have indicated that derivatives of quinoline and thiadiazole exhibit promising anticancer properties. For example, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.65 | Induction of apoptosis via p53 pathway |
| Compound B | HepG2 (Liver) | 2.41 | Inhibition of EGFR signaling |
| Compound C | SK-MEL-2 (Melanoma) | 0.31 | Bcl-2 inhibition |
The compound's ability to induce apoptosis has been linked to increased levels of p53 and caspase activation in cancer cells, suggesting a mechanism involving the apoptotic pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been shown to inhibit microbial DNA gyrase, which is critical for bacterial DNA replication.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 12 µg/mL | Bactericidal |
| S. aureus | 15 µg/mL | Bacteriostatic |
This antimicrobial effect indicates potential applications in treating bacterial infections .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can modulate receptor signaling pathways such as EGFR and Bcl-2, leading to altered cellular responses.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation and p53 modulation contributes significantly to its anticancer effects .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in determining its biological activity:
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Thiadiazole Moiety : This component is essential for the bioactivity observed in various biological assays.
Research suggests that modifications in the substitution patterns on the quinoline core can lead to significant variations in biological potency .
Study on Anticancer Efficacy
A study published in MDPI evaluated a series of quinoline derivatives against MCF-7 and HepG2 cell lines. The most potent derivative exhibited an IC50 value as low as 0.65 µM against MCF-7 cells, indicating strong anticancer potential .
Study on Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of similar compounds against common pathogens like E. coli and S. aureus. Results indicated that the compound had a notable bactericidal effect with MIC values demonstrating its potential as an antimicrobial agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide?
A two-step approach is commonly employed:
- Step 1: Coupling of a quinoline-4-carboxylic acid derivative (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) with 1,3,4-thiadiazol-2-amine using PyBOP (benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) as a coupling agent in DMF with N-methylmorpholine (NMM) as a base. This yields intermediates like N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide analogs .
- Step 2: Bromophenyl substitution via Suzuki-Miyaura cross-coupling or direct halogenation under controlled conditions. RuO₂-mediated oxidative reactions in CCl₄/MeCN mixtures have been used for related quinoline derivatives to introduce functional groups .
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates using reverse-phase chromatography (e.g., Zorbax SB-C18 column with gradient elution) .
Q. How can the structural identity of this compound be confirmed experimentally?
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR: Identify characteristic signals (e.g., quinoline C4-carboxamide carbonyl at ~168 ppm, thiadiazole protons at δ 8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₂BrN₄OS: calculated 439.99, observed 439.98) .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in DMSO/EtOH and refine using SHELXL .
Q. What solubility and stability data are critical for handling this compound?
- Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-dissolve in DMSO for biological assays (≤1% v/v final concentration) .
- Stability: Thiadiazole-containing analogs may degrade under prolonged light exposure or in acidic conditions. Store lyophilized powder at –20°C in inert atmospheres .
Q. What preliminary biological screening assays are recommended?
- Anticancer Activity: Use MTT assays against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values compared to cisplatin. For example, related thiadiazole-quinoline hybrids show IC₅₀ values of 0.034–0.084 mmol L⁻¹ .
- Antimicrobial Screening: Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in NMR assignments for this compound?
- Case Study: For a structurally similar quinazolin-4-amine derivative, single-crystal X-ray diffraction (180 K, Mo-Kα radiation) confirmed bond angles and torsion angles, resolving ambiguous NOE correlations. Use SHELXD for phase refinement and SHELXE for density modification .
- Data Interpretation: Cross-validate with Hirshfeld surface analysis to identify π-π stacking or halogen bonding (e.g., Br···N interactions) influencing molecular packing .
Q. What strategies optimize the compound’s selectivity for kinase inhibition?
- SAR Analysis: Modify the 3-bromophenyl group to alter steric/electronic profiles. For example, replacing bromine with electron-withdrawing groups (e.g., CF₃) enhances binding to ATP pockets .
- Docking Studies: Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17) to predict binding modes. Validate via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
Q. How do stability studies inform formulation development for in vivo applications?
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 48–72 hours. Monitor degradation products via UPLC-MS. Thiadiazole rings are prone to hydrolysis, requiring enteric coatings for oral delivery .
- Plasma Stability: Incubate with mouse plasma (37°C, 1 hour). Related compounds show >80% stability, supporting intravenous administration .
Q. What computational methods predict metabolic pathways and toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
